molecular formula C10H21ClN2O B3003907 1-(4-Amino-3-ethylpiperidin-1-yl)propan-1-one hydrochloride CAS No. 1423024-36-5

1-(4-Amino-3-ethylpiperidin-1-yl)propan-1-one hydrochloride

Cat. No. B3003907
CAS RN: 1423024-36-5
M. Wt: 220.74
InChI Key: JALQDOKQSMVJCD-UHFFFAOYSA-N
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Description

“1-(4-Amino-3-ethylpiperidin-1-yl)propan-1-one hydrochloride” is a chemical compound with the CAS Number: 1423024-36-5 . It has a molecular weight of 220.74 . The IUPAC name for this compound is 3-ethyl-1-propionyl-4-piperidinamine hydrochloride .


Molecular Structure Analysis

The InChI code for this compound is 1S/C10H20N2O.ClH/c1-3-8-7-12(10(13)4-2)6-5-9(8)11;/h8-9H,3-7,11H2,1-2H3;1H . This code provides a specific description of the molecule’s structure, including the arrangement of its atoms and bonds.


Physical And Chemical Properties Analysis

This compound is an oil at room temperature . More specific physical and chemical properties such as melting point, boiling point, and solubility are not provided in the available resources.

Scientific Research Applications

Spectroscopic Characterization and Crystal Structures

  • Spectroscopic Analysis : This compound has been studied for its spectroscopic properties, including nuclear magnetic resonance (NMR) and X-ray crystallography. These techniques are essential for understanding the compound's structural and chemical characteristics, useful in material science and forensic toxicology. For instance, N-ethyl-2-amino-1-phenylpropan-1-one (a related compound) was characterized using these methods, providing insights into its purity and structural composition (Kuś et al., 2016).

  • Polymorphism Studies : Investigating the polymorphic forms of similar compounds, such as ethyl 3-{3-[((2R)-3-{[2-(2,3-dihydro-1H-inden-2-yl)-1,1-dimethylethyl]amino}-2-hydroxypropyl)oxy]-4,5-difluorophenyl} propanoate hydrochloride, can reveal crucial information about the different crystalline structures that a substance can take. This has implications for pharmaceutical development, where different forms of a compound can have varying therapeutic effects and stability (Vogt et al., 2013).

Synthesis and Chemical Reactions

  • Chemical Synthesis : This compound is involved in various chemical synthesis processes, contributing to the development of potential therapeutic agents. For example, it has been used in the synthesis of anticancer agents like pyrido[4,3-b][1,4]oxazines and pyrido[4,3-b][1,4]thiazines, indicating its potential role in creating novel medicinal compounds (Temple et al., 1983).

  • Pharmaceutical Research : In pharmaceutical research, derivatives of this compound have been synthesized for various applications, such as CGRP receptor inhibitors and antimicrobial agents. These syntheses demonstrate the compound's versatility in creating new drugs with specific therapeutic targets (Cann et al., 2012).

Safety and Hazards

The compound has been classified with the GHS07 pictogram, indicating that it can cause certain health hazards . Specific hazard statements associated with this compound include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .

properties

IUPAC Name

1-(4-amino-3-ethylpiperidin-1-yl)propan-1-one;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O.ClH/c1-3-8-7-12(10(13)4-2)6-5-9(8)11;/h8-9H,3-7,11H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JALQDOKQSMVJCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CN(CCC1N)C(=O)CC.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H21ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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